(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate
Description
Properties
IUPAC Name |
oxalic acid;(2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.C2H2O4/c15-10-12-14(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13;3-1(4)2(5)6/h1-9H,10,15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYCRLLIJIACBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction . The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form glyoxals and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include α-hydroxyl ketones, 1,2-diones, and various substituted derivatives .
Scientific Research Applications
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have similar structures but different functional groups, leading to different biological activities.
Zolpidem and Alpidem: These are well-known imidazo[1,2-a]pyridine derivatives used as hypnotic agents.
Uniqueness
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications .
Biological Activity
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate is a chemical compound with the molecular formula C16H15N3O4. It belongs to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This compound has garnered attention in scientific research for its potential applications in various fields, particularly in biology and medicine.
The biological activity of (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate is primarily attributed to its interactions with specific molecular targets. It has been shown to act as an inhibitor of certain enzymes and receptors, which can lead to significant alterations in cellular processes. The exact mechanisms depend on the biological context and the specific pathways involved.
Antibacterial and Antifungal Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit notable antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various pathogenic bacteria and fungi. The potential of (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate in this regard remains an area of active investigation.
Antiviral Activity
There is emerging evidence suggesting that compounds within this class may possess antiviral properties. Preliminary studies have indicated that they can interfere with viral replication processes, although comprehensive studies specifically focusing on (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate are still required to establish definitive antiviral efficacy.
Table 1: Summary of Biological Activities
Notable Research Studies
- Antibacterial Activity Study : A study conducted by researchers demonstrated that (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate showed significant inhibition of bacterial growth in vitro against several strains, including E. coli and S. aureus.
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent response, suggesting its potential as a chemotherapeutic agent.
- Antiviral Screening : Preliminary screenings have shown promise in inhibiting viral replication in cell cultures; however, further validation through clinical trials is necessary to confirm these findings.
Table 2: Comparison with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Zolpidem | Imidazo[1,2-a]pyridine derivative | Hypnotic agent; CNS effects |
| Alpidem | Imidazo[1,2-a]pyridine derivative | Similar to Zolpidem but with different receptor interactions |
| (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate | C16H15N3O4 | Antibacterial, antifungal, antiviral potential |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine and its oxalate salt?
- Methodological Answer : A typical synthesis involves condensing 2-phenylimidazo[1,2-a]pyridin-3-amine with acetic anhydride under reflux in toluene, followed by oxalate salt formation via acid-base neutralization. For example, 2-phenylimidazo[1,2-a]pyridin-3-amine reacts with acetic anhydride to yield intermediates, which are then treated with oxalic acid to form the oxalate salt . Key parameters include solvent choice (toluene or DMF), reaction time (2–6 hours), and purification via recrystallization.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromaticity .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for pharmacological studies) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., molecular ion peak at m/z corresponding to C₁₆H₁₄N₃·C₂H₂O₄).
Q. What are the solubility and stability profiles of this compound under different pH conditions?
- Methodological Answer : The oxalate salt improves aqueous solubility compared to the free base. Conduct pH-dependent stability studies in buffers (pH 1–10) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy or HPLC. Oxalate salts generally exhibit better stability in acidic conditions due to protonation of the amine group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antiviral vs. antibacterial effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or structural variations. To address this:
-
Standardize Assays : Use validated cell lines (e.g., Vero cells for antiviral testing) and include positive controls (e.g., acyclovir for herpesviruses) .
-
Explore Structure-Activity Relationships (SAR) : Modify substituents (e.g., fluorophenyl vs. methylphenyl) and test derivatives systematically (Table 1) .
Table 1 : Biological Activity of Selected Derivatives
Substituent Activity (IC₅₀) Target Pathway Reference 2-Phenyl 12 µM (Anti-TB) Mycobacterial enzymes 4-Fluorophenyl 8 µM (Anti-VZV) Viral polymerase 7-Methyl-2-phenyl 15 µM (Kinase inhibition) MAPK signaling
Q. What strategies optimize the synthesis yield and scalability of this compound?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to minimize byproducts .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. How does the oxalate counterion influence pharmacokinetic properties compared to other salts (e.g., hydrochloride)?
- Methodological Answer : Compare solubility, bioavailability, and toxicity profiles:
- Solubility : Oxalate salts may have lower solubility in polar solvents than hydrochlorides but better crystallinity for formulation .
- Toxicity : Assess oxalate-mediated renal toxicity in animal models using histopathology and serum creatinine levels .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate efficacy and toxicity?
- Methodological Answer :
- In Vitro : Use a 10-point dilution series (0.1–100 µM) in triplicate, with ATP-based viability assays (e.g., CellTiter-Glo) .
- In Vivo : Apply OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and subchronic studies (28-day repeated dosing) .
Q. What computational tools are suitable for predicting the binding mode of this compound to biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
